2,6-Dimethyl-4-(6-piperazin-1-ylpyrimidin-4-yl)morpholine
Overview
Description
2,6-Dimethyl-4-(6-piperazin-1-ylpyrimidin-4-yl)morpholine is a chemical compound with a molecular formula of C₁₄H₂₃N₅O. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound features a morpholine ring substituted with a piperazinylpyrimidine moiety, making it a valuable scaffold for various pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-(6-piperazin-1-ylpyrimidin-4-yl)morpholine typically involves the following steps:
Formation of the Piperazinylpyrimidine Intermediate: This step involves the reaction of 4-chloropyrimidine with piperazine under basic conditions to form 4-(piperazin-1-yl)pyrimidine.
Substitution Reaction: The intermediate is then reacted with 2,6-dimethylmorpholine in the presence of a suitable base, such as sodium hydride, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-4-(6-piperazin-1-ylpyrimidin-4-yl)morpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium hydride in dimethylformamide or potassium carbonate in acetonitrile.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.
Scientific Research Applications
2,6-Dimethyl-4-(6-piperazin-1-ylpyrimidin-4-yl)morpholine has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-4-(6-piperazin-1-ylpyrimidin-4-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazinylpyrimidine moiety can bind to active sites, modulating the activity of the target protein. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dimethyl-6-(piperazin-1-yl)pyrimidine
- 2,6-Dimethyl-4-(piperidin-1-yl)pyrimidine
- 2,6-Dimethyl-4-(morpholin-4-yl)pyrimidine
Uniqueness
2,6-Dimethyl-4-(6-piperazin-1-ylpyrimidin-4-yl)morpholine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the morpholine and piperazinylpyrimidine moieties enhances its versatility and potential for various applications in research and industry.
Properties
IUPAC Name |
2,6-dimethyl-4-(6-piperazin-1-ylpyrimidin-4-yl)morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5O/c1-11-8-19(9-12(2)20-11)14-7-13(16-10-17-14)18-5-3-15-4-6-18/h7,10-12,15H,3-6,8-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQOCAEVYYFOPHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC=NC(=C2)N3CCNCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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